molecular formula C14H17F2N5O B2787941 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide CAS No. 941874-77-7

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide

Cat. No.: B2787941
CAS No.: 941874-77-7
M. Wt: 309.321
InChI Key: OHNOBOQDIGMXJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of tetrazole, a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom . The 3,4-difluorophenyl group is a common moiety in medicinal chemistry, known for its bioisosteric properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or coupling reactions .


Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions, often serving as bioisosteres for carboxylic acid groups. They can undergo reactions such as hydrogenation, substitution, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the tetrazole and amide) would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended biological target of the compound. Tetrazoles and fluorophenyl groups are common in drugs and can interact with various biological targets .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied as a potential drug, future research could involve in-vitro and in-vivo testing, pharmacokinetic studies, and eventually clinical trials .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N5O/c1-3-9(4-2)14(22)17-8-13-18-19-20-21(13)10-5-6-11(15)12(16)7-10/h5-7,9H,3-4,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNOBOQDIGMXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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